molecular formula C12H23N3OS B5757154 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone CAS No. 413609-62-8

2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone

Cat. No. B5757154
CAS RN: 413609-62-8
M. Wt: 257.40 g/mol
InChI Key: MTVXECRUDAFXTP-SDNWHVSQSA-N
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Description

2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is a chemical compound that is widely used in scientific research. It is a thiosemicarbazone derivative with a cyclopentanone ring structure. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Herbicide Application

“2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone” is related to Triclopyr-butotyl, a herbicide used for perennial broad-leaved and woody weed control mainly on uncultivated areas . It’s used to control pests like Alder, Blackberry, Boxelder, Buckthorn, Cottonwood, Gorse, Hawthorn, Mulberry, Sassafras, Wild rose, Burdock, Curly dock, Canada thistle, Mustard, Lambsquarter .

Industrial Use

This compound is used in various industrial sites, plantations, rangeland, right-of-way, and ornamental turf . It’s also used in rice cultivation .

Fluorescent Probes in Biology and Medicine

“Probes2_000391” and “Probes1_000094” are likely to be fluorescent probes. Fluorescent probes are attractive tools for biology, drug discovery, disease diagnosis, and environmental analysis . They can be used to detect biological substances, obtain detailed cell images, track in vivo biochemical reactions, and monitor disease biomarkers without damaging biological samples .

Bioimaging Applications

Fluorescent probes have been widely used in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer real-time imaging, in-depth visualization, and less damage to biological samples .

Nucleic Acid Probes

“Probes1_000094” could be a nucleic acid probe. Nucleic acid probes are used in various blotting and in situ techniques for the detection of nucleic acid sequences . In medicine, they can help in the identification of microorganisms and the diagnosis of infectious, inherited, and other diseases .

Synthetic Probes in Research and Diagnostics

Synthetic nucleic acid analogues are replacing nucleic acids because of greater stability and efficiency in in vivo applications and molecular biology research . These artificial nucleic acid analogues like LNAs (locked nucleic acids) and PNAs (peptide nucleic acids) are being exploited in research and diagnostics .

properties

IUPAC Name

[(E)-[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXECRUDAFXTP-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1CCCC1=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCC\1CCC/C1=N\NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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